![molecular formula C18H19N3O3 B2805718 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide CAS No. 1436230-35-1](/img/structure/B2805718.png)
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyano group might be introduced through a cyanation reaction, and the dimethoxyphenyl group might be added through a Friedel-Crafts alkylation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance between its polar (cyano and amide) and nonpolar (aromatic and alkyl) groups. Its melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .Applications De Recherche Scientifique
Anticancer Potential
- Synthesis of Anticancer Agents : A study by Rostom et al. (2011) describes the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores. These compounds demonstrated moderate antitumor potential against certain tumor cell lines, highlighting their potential use in anticancer therapies Rostom, Faidallah, & Al-Saadi, 2011.
Antidepressant and Nootropic Activities
- Development of CNS Active Agents : Thomas et al. (2016) explored the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone. These compounds exhibited antidepressant and nootropic activities, suggesting their potential use in central nervous system (CNS) related disorders Thomas, Nanda, Kothapalli, & Hamane, 2016.
Immunomodulatory Effects
- Immunosuppressive Agents : Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. These compounds demonstrated notable activity in inhibiting murine T cell proliferation, positioning them as potential immunosuppressive agents Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007.
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) synthesized pyridine derivatives that exhibited significant insecticidal activities, suggesting their potential application in pest control Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014.
Chemical Synthesis and Tautomerism Studies
- Synthesis and Tautomerism : Davoodnia et al. (2011) conducted studies on the synthesis and tautomerism in 2-aminopyridines and 2(1H)-pyridinones, which are structurally related to the compound . These studies contribute to the understanding of chemical properties and synthetic methods of similar compounds Davoodnia, Attar, Morsali, Eshghi, Tavakoli-Hoseini, & Khadem, 2011.
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound could potentially interact with biological targets through its polar cyano group or through pi stacking interactions with its aromatic rings .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a chemical reagent, future research could involve exploring its reactivity and developing new synthetic applications .
Propriétés
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-16-5-3-4-14(18(16)24-2)15(12-19)21-17(22)7-6-13-8-10-20-11-9-13/h3-5,8-11,15H,6-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBYSJKJZFLTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
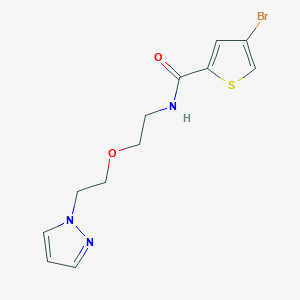
![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)

![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
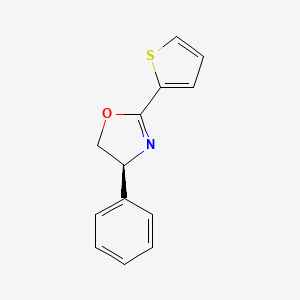
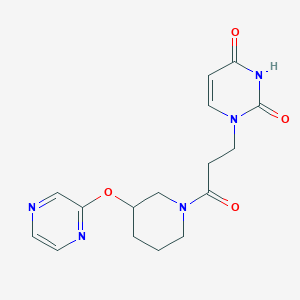
amine](/img/structure/B2805647.png)
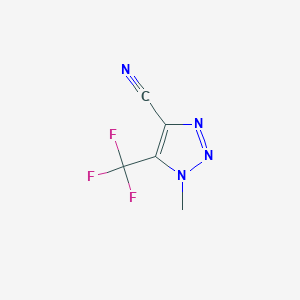
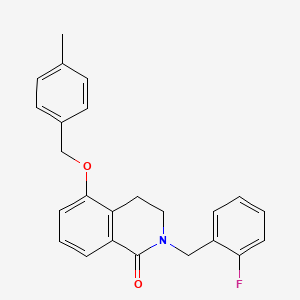
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
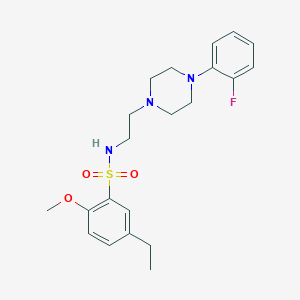
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
